molecular formula C13H11BrFNO2S B8759293 4-bromo-N-(2-fluoro-4-methylphenyl)benzenesulfonamide

4-bromo-N-(2-fluoro-4-methylphenyl)benzenesulfonamide

Cat. No. B8759293
M. Wt: 344.20 g/mol
InChI Key: QXOQTSSYYDIDFD-UHFFFAOYSA-N
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Patent
US07790710B2

Procedure details

The title compound is analogously synthesized as described for 1-(4-bromo-benzenesulfonyl)-azetidine (compound C3) from 767 mg of 4-bromo-benzenesulfonyl chloride, 451 mg of commercially available 2-fluoro-4-methyl-aniline in 12.0 ml of dichloromethane and 6.0 ml of K2CO3 solution to yield 727 mg of the title compound as colorless, amorphous solid of m.p. 111° C. ESI-MS: 361.2/363.3 (MNH4+, 100%:87%). TLC: Rf=0.57 (neat dichloromethane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
767 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=CC(S(N2CCC2)(=O)=O)=CC=1.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1.[F:26][C:27]1[CH:33]=[C:32]([CH3:34])[CH:31]=[CH:30][C:28]=1[NH2:29]>ClCCl.C([O-])([O-])=O.[K+].[K+]>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH:29][C:28]2[CH:30]=[CH:31][C:32]([CH3:34])=[CH:33][C:27]=2[F:26])(=[O:24])=[O:23])=[CH:18][CH:17]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC1
Step Three
Name
Quantity
767 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)C
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=C(C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 727 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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